Corchoionoside A
Description
Overview of Natural Products Chemistry in Bioactive Compound Discovery
Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. nih.govnih.gov The field of natural products chemistry involves the extraction, isolation, purification, and structure elucidation of these secondary metabolites from various natural sources, including plants, fungi, and marine organisms. nih.govfrontiersin.org These compounds are often pre-validated by nature to interact with biological targets, making them excellent starting points for the development of new therapeutic agents. frontiersin.orgresearchgate.net
The process of discovering new bioactive natural products is a meticulous one. It begins with the collection and extraction of the source material, followed by bioassay-guided fractionation to isolate the active constituents. nih.gov Advanced spectroscopic and chromatographic techniques are then employed to determine the precise chemical structures of these isolated compounds. nih.gov Despite the rise of synthetic chemistry, natural products continue to be a vital source of novel drug leads, addressing therapeutic areas such as infectious diseases, cancer, and inflammation. nih.govfrontiersin.orgworldscientific.com The unique chemical architectures found in nature often provide inspiration for the synthesis of new drugs with improved efficacy and safety profiles. worldscientific.com
Classification and Significance of Megastigmane-Type Norisoprenoids
Megastigmanes are a class of C13-norisoprenoids, which are organic compounds derived from the enzymatic or photo-oxidative degradation of carotenoids. zenodo.orgnih.gov Structurally, they are characterized by a thirteen-carbon skeleton. zenodo.org These compounds are widely distributed in the plant kingdom and contribute to the aroma and flavor of many fruits and flowers. nih.govresearchgate.net
The classification of megastigmanes is based on variations in their oxygenation patterns and stereochemistry. nih.gov They can exist in free form or, more commonly, as glycosides, where a sugar molecule is attached to the aglycone core. zenodo.org Ionone (B8125255) glycosides are a significant subgroup of megastigmanes. nih.govtandfonline.comtandfonline.com
The significance of megastigmane-type norisoprenoids lies in their diverse biological activities. Research has demonstrated their potential as antioxidant, anti-inflammatory, and cytotoxic agents. nih.govontosight.ai For instance, certain megastigmanes have shown promise in inhibiting nitric oxide production in activated macrophages, suggesting anti-inflammatory potential. acs.org Their unique structures and biological properties make them an interesting target for further investigation in drug discovery and development. nih.govontosight.ai
Historical Context of Corchoionoside A Research
This compound was first isolated from the leaves of Corchorus olitorius, a plant commonly known as Jute mallow or Jew's mallow. chemfaces.comwikipedia.org This plant is used as a vegetable in various parts of the world and has been a subject of phytochemical investigation due to its traditional medicinal uses. wikipedia.orgmdpi.com
The initial research that led to the discovery of this compound was part of a broader study aimed at identifying the chemical constituents of Corchorus olitorius. In this study, three new ionone glucosides, namely this compound, Corchoionoside B, and Corchoionoside C, were isolated along with several other known compounds. chemfaces.com The structures of these new compounds were determined using extensive spectroscopic analysis and chemical methods. chemfaces.com
Subsequent research has reported the isolation of this compound from other plant sources as well, such as Eremurus persicus. researchgate.net The discovery and structural elucidation of this compound and its related compounds have contributed to the growing family of megastigmane glycosides. chemfaces.com Further studies have explored the biological activities of these compounds, with findings indicating that Corchoionosides A, B, and C can inhibit histamine (B1213489) release from rat peritoneal exudate cells, suggesting potential anti-allergic properties. chemfaces.comchemfaces.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
189351-14-2 |
|---|---|
Molecular Formula |
C19H32O8 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1R,3S,6S)-6-[(E,3S)-3-hydroxybut-1-enyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H32O8/c1-10(21)5-6-19-17(2,3)7-11(8-18(19,4)27-19)25-16-15(24)14(23)13(22)12(9-20)26-16/h5-6,10-16,20-24H,7-9H2,1-4H3/b6-5+/t10-,11-,12+,13+,14-,15+,16+,18+,19-/m0/s1 |
InChI Key |
SMBCGBWABYMHIN-DBCWZAFBSA-N |
Isomeric SMILES |
C[C@@H](/C=C/[C@]12[C@](O1)(C[C@H](CC2(C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)O |
Canonical SMILES |
CC(C=CC12C(CC(CC1(O2)C)OC3C(C(C(C(O3)CO)O)O)O)(C)C)O |
Origin of Product |
United States |
Natural Occurrence and Isolation of Corchoionoside a
Plant Sources and Ethnobotanical Relevance
Corchoionoside A has been isolated from several plants, many of which have a history of use in traditional medicine and local diets.
The first reported isolation of this compound was from the leaves of Corchorus olitorius L., a plant belonging to the Tiliaceae family. mdpi.com Commonly known as Jute mallow or "Moroheiya," the leaves of this plant are consumed as a vegetable and are recognized for their nutritional value, being rich in vitamins, minerals, and dietary fiber. researchgate.net In traditional medicine, Corchorus olitorius has been utilized for various purposes. The initial study that identified this compound also isolated two related compounds, Corchoionoside B and C, from the leaves of a Vietnamese variety of the plant. mdpi.comnih.gov
This compound has also been detected in the leaves of Cinnamomum parthenoxylon, a tree in the Lauraceae family. researchgate.netresearchgate.net This finding was significant as it marked the first instance of a megastigmane compound being reported within the Cinnamomum genus. mdpi.comresearchgate.netresearchgate.net Cinnamomum parthenoxylon is used in traditional practices and its various parts are known to contain a variety of secondary metabolites. researchgate.net
The compound has been identified as one of nine secondary metabolites isolated from the aerial parts of Campanula pelviformis. mdpi.comrepec.orgresearchgate.net This plant is a local endemic species found in Crete, Greece, where its young shoots and leaves are traditionally consumed as a wild edible green, known locally as 'lutes'. mdpi.com The identification of this compound in this species was the first report of a megastigmane in the Campanula genus. mdpi.comthieme-connect.com
This compound has been isolated from Eremurus persicus, a plant from the Xanthorrhoeaceae family. nih.govdntb.gov.ua This species is an endemic medicinal plant in Iran, where its leaves are used both as a food source and in folk medicine. nih.govdntb.gov.uairantypist.com The isolation of this compound from this plant was the first time the compound was reported in the Eremurus genus. nih.govdntb.gov.ua
The presence of this compound has been confirmed in the dried leaf extract of Carallia brachiata, a medium-sized tree from the Rhizophoraceae family, commonly found in lowland and hill forests. nih.govfrontiersin.orgfrontiersin.org In traditional medicine, the leaves of this plant, known as Meransi in Malaysia, are incorporated into medicinal teas. nih.govfrontiersin.org
Table 1: Plant Sources of this compound and Their Ethnobotanical Significance
| Plant Species | Family | Common Name / Significance | Part(s) Containing this compound |
|---|---|---|---|
| Corchorus olitorius L. | Tiliaceae | Jute mallow, Moroheiya; Edible vegetable | Leaves |
| Cinnamomum parthenoxylon | Lauraceae | Used in traditional medicine | Leaves |
| Campanula pelviformis | Campanulaceae | 'Lutes'; Wild edible green in Crete, Greece | Aerial Parts |
| Eremurus persicus | Xanthorrhoeaceae | 'Serish'; Edible and used in Iranian folk medicine | Aerial Parts |
| Carallia brachiata | Rhizophoraceae | Meransi; Used in traditional medicinal tea | Leaves |
Methodologies for Extraction and Purification
The isolation and purification of this compound from its natural plant sources involve multi-step extraction and chromatographic processes. The specific methods employed vary depending on the plant matrix and the other phytochemicals present.
A general approach begins with the extraction from dried and powdered plant material using a solvent. For instance, the aerial parts of Campanula pelviformis were subjected to extraction with methanol. thieme-connect.com Similarly, a methanolic-aqueous extract was prepared from the aerial parts of Eremurus persicus. irantypist.comresearchgate.net
Following the initial extraction, a process of liquid-liquid partitioning or fractionation is typically employed to separate compounds based on their polarity. In the case of Campanula pelviformis, the concentrated methanolic extract was systematically partitioned using solvents of increasing polarity, namely petroleum ether, ethyl acetate (B1210297), and 1-butanol. thieme-connect.com For Eremurus persicus, this compound was isolated from the ethyl acetate and chloroform (B151607) fractions of the crude extract. nih.govdntb.gov.ua
The final purification of this compound from these enriched fractions is achieved through various chromatographic techniques. nih.govdntb.gov.ua Column chromatography is a fundamental step, often utilizing stationary phases like silica (B1680970) gel or Sephadex LH-20. mdpi.comgoogle.com These methods separate the components of the extract, allowing for the isolation of the pure compound. The structural elucidation of the isolated this compound is then confirmed using spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). thieme-connect.com
Table 2: Summary of Extraction and Purification Steps for this compound
| Plant Source | Initial Extraction Solvent | Fractionation Solvents | Purification Techniques |
|---|---|---|---|
| Campanula pelviformis | Methanol | Petroleum ether, Ethyl acetate, 1-Butanol, Water | Liquid-Liquid Extraction, further chromatographic study |
| Eremurus persicus | Methanol-Water | Ethyl acetate, Chloroform | Various Chromatographic Techniques |
| Corchorus olitorius | Not specified in detail | Not specified in detail | Chemical and Physicochemical methods |
| Carallia brachiata | Not specified in detail | Not specified in detail | Not specified in detail |
| Cinnamomum parthenoxylon | Not specified in detail | Ethyl acetate | Not specified in detail |
Chromatographic Techniques (e.g., Silica Gel, Sephadex LH-20, HPLC)
The purification of this compound from crude plant extracts is achieved through the application of various chromatographic methods. researchgate.net Chromatography separates compounds within a mixture based on their differential interactions with a stationary phase and a mobile phase. bioanalysis-zone.com
The general procedure begins with the extraction of the plant material, typically using a solvent like methanol. researchgate.netnih.gov The resulting crude extract is then subjected to a liquid-liquid partitioning process. For instance, in the study of Eremurus persicus, the methanolic extract was partitioned using solvents of varying polarities, such as ethyl acetate (EtOAc) and chloroform (CHCl₃), to create fractions with less complexity. researchgate.netnih.govdntb.gov.ua this compound was found within these fractions. researchgate.netnih.govdntb.gov.ua
These fractions are then subjected to repeated column chromatography for further purification. Common stationary phases used in this process include:
Silica Gel: A polar adsorbent used in normal-phase chromatography to separate compounds based on their polarity. This technique is fundamental in the initial fractionation of plant extracts. researchgate.net
Sephadex LH-20: A size-exclusion chromatography medium that separates molecules based on their size. It is particularly effective for separating flavonoids, glycosides, and other phenolic compounds. chemfaces.com
High-Performance Liquid Chromatography (HPLC): A highly efficient and versatile technique used for the final purification of compounds to a high degree of purity. chemfaces.comyoutube.com It employs high pressure to pass the solvent through a column packed with fine particles, leading to superior separation. numberanalytics.com
The following table outlines a typical chromatographic workflow for the isolation of a natural product like this compound.
| Step | Technique | Purpose |
| 1. Extraction | Solvent Extraction (e.g., with Methanol) | To obtain a crude extract containing the target compound from the plant material. researchgate.net |
| 2. Fractionation | Liquid-Liquid Partitioning | To separate the crude extract into simpler fractions based on polarity (e.g., using Ethyl Acetate). researchgate.netmdpi.com |
| 3. Initial Purification | Silica Gel Column Chromatography | To separate compounds within a fraction based on polarity, isolating less polar and more polar constituents. researchgate.net |
| 4. Intermediate Purification | Sephadex LH-20 Column Chromatography | To separate compounds based on molecular size, further purifying the glycoside-containing fractions. chemfaces.com |
| 5. Final Purification | High-Performance Liquid Chromatography (HPLC) | To achieve high-purity isolation of the target compound, this compound. chemfaces.com |
Bioassay-Guided Fractionation Approaches
Bioassay-guided fractionation is a strategic approach where the process of separating a complex mixture is directed by the results of biological tests. numberanalytics.comresearchgate.net This method ensures that the chemical isolation efforts are focused specifically on the biologically active components of an extract. numberanalytics.com
The isolation of this compound from Corchorus olitorius serves as a prime example of this approach. researchgate.netchemfaces.com Researchers identified that the extract from the leaves possessed a specific biological activity: the ability to inhibit histamine (B1213489) release. dntb.gov.uachemfaces.com This finding was used to guide the separation process.
The methodology involved:
Initial extraction of the C. olitorius leaves.
Separation of the extract into various fractions using chromatographic techniques.
Testing each fraction for its ability to inhibit histamine release from rat peritoneal exudate cells following an antigen-antibody reaction. chemfaces.com
The fractions that showed the highest inhibitory activity were selected for further, more intensive chromatographic separation.
This iterative process of separation and bioassay was repeated until pure compounds responsible for the activity were isolated, which included this compound, B, and C. chemfaces.com
This targeted approach not only led to the successful isolation of this compound but also directly linked it to a specific biological function, highlighting the efficiency of bioassay-guided fractionation in natural product discovery. numberanalytics.comresearchgate.net
Structural Elucidation and Stereochemical Determination of Corchoionoside a
Spectroscopic Analysis for Structure Determination
The foundational step in characterizing Corchoionoside A was the determination of its planar structure, which was achieved through comprehensive spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: ¹H, ¹³C, COSY, HMQC, HMBC)
The molecular framework of this compound was meticulously pieced together using a suite of NMR experiments. The analysis was conducted in pyridine-d5, and the chemical shifts were recorded to establish the connectivity of protons and carbons.
One-dimensional (1D) ¹H and ¹³C NMR spectra provided the initial inventory of protons and carbons. The ¹H NMR spectrum revealed signals for olefinic protons, protons attached to oxygenated carbons, and methyl groups. The ¹³C NMR spectrum correspondingly showed signals for a ketone carbonyl, olefinic carbons, carbons bearing hydroxyl groups, and methyl carbons, accounting for all 19 carbon atoms in the molecule.
Two-dimensional (2D) NMR experiments were crucial for establishing the bonding sequence.
COSY (Correlation Spectroscopy) experiments identified proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the spin systems of the cyclohexenone ring, the butenyl side chain, and the glucose unit.
HMQC (Heteronuclear Single Quantum Coherence) , now more commonly replaced by HSQC (Heteronuclear Single Quantum Correlation), correlated each proton signal with the signal of the carbon atom to which it is directly attached. This definitively assigned the carbon chemical shifts for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) was instrumental in connecting the different structural fragments. It revealed long-range correlations (over two or three bonds) between protons and carbons. Key HMBC correlations connected the methyl protons to adjacent quaternary carbons and linked the aglycone (the non-sugar part) to the glucose unit through the glycosidic bond. For instance, correlations were observed between the anomeric proton of the glucose (H-1') and the C-9 carbon of the aglycone, establishing the point of attachment.
The collective data from these NMR experiments allowed for the unambiguous assembly of the planar structure of this compound.
Table 1: ¹H and ¹³C NMR Data for this compound (in Pyridine-d5)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| Aglycone | ||
| 1 | 200.5 | |
| 2 | 127.9 | 6.13 (d, J=1.8) |
| 3 | 165.7 | |
| 4 | 50.8 | 2.51 (d, J=16.9) |
| 2.82 (d, J=16.9) | ||
| 5 | 80.8 | |
| 6 | 78.4 | |
| 7 | 134.9 | 5.86 (dd, J=15.8, 8.3) |
| 8 | 132.0 | 5.92 (dd, J=15.8, 5.9) |
| 9 | 75.2 | 4.68 (dq, J=8.3, 6.4) |
| 10 | 22.0 | 1.45 (d, J=6.4) |
| 11 | 20.3 | 1.95 (s) |
| 12 | 27.2 | 1.15 (s) |
| 13 | 29.5 | 1.25 (s) |
| Glucose Moiety | ||
| 1' | 102.8 | 4.90 (d, J=7.8) |
| 2' | 75.3 | 4.05 (dd, J=8.3, 7.8) |
| 3' | 78.8 | 4.26 (t, J=8.3) |
| 4' | 71.8 | 4.21 (t, J=8.3) |
| 5' | 78.1 | 3.96 (m) |
| 6' | 62.9 | 4.38 (dd, J=11.7, 5.4) |
| 4.53 (dd, J=11.7, 2.4) |
Mass Spectrometry (MS)
Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound. High-resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) provided a protonated molecular ion [M+H]⁺, from which the molecular formula was established as C₁₉H₂₈O₈. This composition was consistent with the count of carbons and inferred protons and oxygens from the NMR data. The fragmentation pattern observed in the MS/MS spectrum further supported the proposed structure, showing losses of the glucose moiety (a 162 Da loss) and water molecules, which is characteristic of glycosides containing hydroxyl groups.
Establishment of Absolute Stereochemistry
Determining the planar structure is only the first part of the elucidation process. The absolute configuration at each chiral center was established through a series of sophisticated chemical and spectroscopic methods.
Application of Modified Mosher's Method
The absolute configuration of the secondary alcohol at the C-9 position was determined using the modified Mosher's method. This technique involves creating two diastereomeric esters by reacting the alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). By analyzing the ¹H NMR spectra of these two MTPA esters, the difference in chemical shifts (Δδ = δS - δR) for protons near the chiral center can be determined.
For this compound, the Δδ values for the protons on either side of the C-9 stereocenter followed a consistent pattern. Protons on one side of the Mosher's ester plane exhibited positive Δδ values, while those on the other side showed negative values. This specific distribution of Δδ values allowed for the unambiguous assignment of the absolute configuration at C-9 as S.
Chiroptical Data (e.g., Circular Dichroism (CD) Helicity Rule)
Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, was used to determine the stereochemistry of the cyclohexenone ring. The CD spectrum of this compound exhibited a specific Cotton effect, which is the characteristic pattern of absorption peaks in a CD spectrum. nih.gov For the n→π* transition of the enone chromophore, a negative Cotton effect was observed around 330-340 nm, and for the π→π* transition, a positive Cotton effect was observed around 240-250 nm. jascoeurope.com
According to the helicity rule for cyclic enones, this pattern of Cotton effects is indicative of a specific chirality, or twist, of the enone system. The observed signs of the Cotton effects for this compound directly correlated to a (6R)-configuration for the chiral center at C-6.
Biosynthetic Pathways of Corchoionoside a
Proposed Biosynthetic Precursors and Intermediates
The biosynthesis of Corchoionoside A is believed to originate from the degradation of carotenoids, specifically β-carotene. Carotenoids themselves are terpenoids, synthesized in plants through the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). jmb.or.kr
The key steps and proposed intermediates in the formation of the this compound aglycone are:
Primary Precursor: The primary precursor for the C13 megastigmane skeleton is β-carotene. researchgate.net
Oxidative Cleavage: The C40 carotenoid backbone of β-carotene undergoes enzymatic oxidative cleavage. This reaction is typically catalyzed by carotenoid cleavage dioxygenases (CCDs), which break down the carotenoid molecule to produce smaller apocarotenoids, including the C13 megastigmane structure.
Aglycone Formation: This cleavage leads to the formation of various C13 ketones, such as β-ionone, which serve as foundational intermediates.
Intermediate Modifications: The initial C13 aglycone undergoes a series of subsequent modifications, including reductions, hydroxylations, and epoxidations, to form the specific aglycone of this compound. The structure of this compound contains an ether linkage, which is hypothesized to form via the intramolecular cyclization of an epoxide intermediate. knapsackfamily.comresearchgate.net Potential intermediates in this cascade include hydroxylated and epoxidized forms of β-ionol.
Table 1: Key Precursors and Intermediates in this compound Biosynthesis
| Compound Name | Role | Molecular Formula |
|---|---|---|
| β-Carotene | Primary Precursor | C40H56 |
| β-Ionone | Intermediate Aglycone | C13H20O |
Enzymatic Mechanisms in this compound Formation
The conversion of β-carotene into this compound is facilitated by several classes of enzymes that catalyze specific transformations with high chemo-, regio-, and stereoselectivity. nih.gov
Carotenoid Cleavage Dioxygenases (CCDs): These enzymes are crucial for the initial step of cleaving β-carotene to yield the C13 megastigmane backbone. They are non-heme iron enzymes that use molecular oxygen to cleave double bonds in the carotenoid chain.
Hydroxylases: Following the formation of the initial C13 ketone, various hydroxylase enzymes, particularly cytochrome P450 monooxygenases (P450s), are proposed to introduce hydroxyl groups at specific positions on the megastigmane ring and side chain. This is a critical step for creating the specific hydroxylation pattern of the this compound aglycone.
Epoxidases and Epoxide Hydrolases: The formation of the characteristic ether bridge in this compound likely involves an epoxide intermediate. knapsackfamily.comresearchgate.net Enzymatic epoxidation of a double bond in a precursor molecule, catalyzed by an epoxidase, would be followed by an intramolecular nucleophilic attack from a hydroxyl group to form the cyclic ether ring. researchgate.netmdpi.com
Glycosyltransferases (GTs): The final step in the biosynthesis is the attachment of a sugar moiety to the aglycone. This glycosylation is catalyzed by UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a glucose molecule from an activated sugar donor, UDP-glucose, to a hydroxyl group on the aglycone, forming the final this compound molecule. vulcanchem.comresearchgate.net
Table 2: Enzyme Classes Involved in this compound Biosynthesis
| Enzyme Class | Function |
|---|---|
| Carotenoid Cleavage Dioxygenases (CCDs) | Cleavage of β-carotene to form C13 skeleton |
| Cytochrome P450 Monooxygenases (P450s) | Regio- and stereospecific hydroxylation of the aglycone |
| Epoxidases | Formation of epoxide intermediates |
Comparative Biosynthesis Across Plant Species
This compound has been isolated from different plant species, suggesting the presence of a conserved, yet potentially varied, biosynthetic pathway.
Corchorus olitorius, commonly known as Jute mallow, is a primary source from which this compound was first identified. nih.gov Research on the leaf extracts of this plant has led to the isolation of not only this compound but also the structurally related megastigmane glycosides Corchoionoside B and Corchoionoside C. researchgate.netnih.govmdpi.com The co-occurrence of these similar compounds strongly indicates a shared and active biosynthetic pathway within C. olitorius. The plant likely possesses a suite of specific tailoring enzymes (hydroxylases, epoxidases, and glycosyltransferases) that can produce this range of related megastigmanes from a common precursor pool derived from carotenoid degradation.
This compound has also been successfully isolated from the dried leaf extract of Carallia brachiata, a mangrove species. nih.govresearchgate.net The phytochemical analysis of C. brachiata has revealed the presence of a diverse array of secondary metabolites, including flavonoids and other phenolic compounds, alongside this compound. nih.govresearchgate.net The existence of this compound in this species points to the presence of the necessary biosynthetic machinery, from carotenoid cleavage to the final glycosylation step. The metabolic profile of C. brachiata suggests a complex and robust secondary metabolism, within which the pathway for megastigmane glycoside formation is actively maintained. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Corchoionoside B |
| Corchoionoside C |
| β-Carotene |
| β-Ionone |
| (3S,5R,6S,9R)-Megastigman-7-ene-3,5,6,9-tetrol |
| Isopentenyl pyrophosphate (IPP) |
| Dimethylallyl pyrophosphate (DMAPP) |
Structure Activity Relationships Sar and Analog Development of Corchoionoside a
Analysis of Structural Features Influencing Biological Activity
The biological activity of Corchoionoside A is intrinsically linked to its unique chemical architecture, which consists of a sugar moiety attached to a non-sugar aglycone. The interplay between these two components, as well as the specific nature of their connection, dictates the molecule's interaction with biological targets.
The aglycone portion of this compound, an α-ionone derivative, is fundamental to its biological activity. chemfaces.cominvivochem.com This lipophilic core structure is a key feature of megastigmane glycosides and is thought to be responsible for many of their biological effects, including anti-inflammatory and antioxidant properties. researchgate.netmdpi.com The specific arrangement of substituents on the ionone (B8125255) ring, such as hydroxyl and ketone groups, as well as the stereochemistry at various chiral centers, are crucial for its interaction with biological targets. zenodo.org The aglycone's structure contributes to the molecule's ability to traverse cell membranes and interact with intracellular components. amazonaws.com Variations in the aglycone structure, even minor ones, can lead to significant changes in activity.
Comparative SAR within the Corchoionoside Family (A, B, and C)
The Corchoionoside family, consisting of this compound, B, and C, provides a valuable platform for understanding structure-activity relationships. These compounds share a common α-ionone glucoside skeleton but differ in their absolute stereostructures. chemfaces.comchemfaces.com
A key study investigating the biological activity of this family focused on their ability to inhibit histamine (B1213489) release from rat peritoneal exudate cells induced by an antigen-antibody reaction. The results demonstrated that Corchoionosides A and B, along with a related compound, (6S,9R)-roseoside, were effective inhibitors of histamine release. chemfaces.comchemfaces.com Notably, Corchoionoside C, which is the (6S,9S)-diastereomer of roseoside (B58025), also exhibits this inhibitory activity. invivochem.com The differences in inhibitory potency among these stereoisomers underscore the importance of the spatial arrangement of the functional groups on the ionone core for this specific biological effect. The precise stereochemistry at positions 6 and 9 of the ionone ring appears to be a critical factor influencing the interaction with the biological target responsible for histamine release.
Table 1: Comparison of Biological Activity in the Corchoionoside Family
| Compound | Stereochemistry | Reported Biological Activity | Reference |
|---|---|---|---|
| This compound | (3S,5R,6S,7E,9S) | Inhibits histamine release | chemfaces.comchemfaces.com |
| Corchoionoside B | Not specified in search | Inhibits histamine release | chemfaces.comchemfaces.com |
Synthetic Approaches for this compound Analogs and Derivatives
The synthesis of analogs and derivatives of this compound is a promising strategy for developing new therapeutic agents. By systematically modifying the structure of the natural product, it is possible to enhance its activity, improve its pharmacokinetic properties, and probe its mechanism of action.
Modification of the sugar moiety offers a versatile approach to creating novel this compound analogs. One area of interest is the synthesis of sulfated glycosides. Sulfation can dramatically alter the biological activity of a glycoside by introducing a negative charge, which can enhance its interaction with positively charged residues on proteins or other biological targets. mdpi.com
A relevant example is the isolation of Corchoionoside C 6'-O-sulfate from Sonchus erzincanicus. nih.govresearchgate.net In this natural analog of Corchoionoside C, a sulfate (B86663) group is attached to the 6'-position of the glucose moiety. nih.govresearchgate.net The synthesis of such sulfated derivatives can be achieved through various chemical and chemoenzymatic methods. rsc.orgnih.gov For instance, regioselective sulfation can be accomplished using protecting group strategies to direct the sulfation to a specific hydroxyl group on the sugar ring. mdpi.com The development of synthetic routes to sulfated this compound analogs could lead to new compounds with enhanced or novel biological activities.
The ionone core of this compound presents another attractive target for chemical modification. Derivatization of this moiety can involve altering the existing functional groups or introducing new ones. For example, the ketone and hydroxyl groups on the ionone ring can be modified through reactions such as reduction, oxidation, or esterification.
Synthetic strategies for creating analogs of related compounds, such as ether lipids, often involve multi-step sequences to build up the desired core structure and introduce various functional groups. beilstein-journals.org Similar approaches could be adapted for the synthesis of this compound analogs with modified ionone cores. The synthesis of various megastigmane glycosides has been reported, providing a foundation for the development of synthetic routes to novel this compound derivatives. glycoscience.ruphcogrev.com By systematically exploring the chemical space around the ionone core, it may be possible to identify new analogs with improved therapeutic potential.
Computational Chemistry in SAR Studies
Computational chemistry has become an indispensable tool in the field of medicinal chemistry for exploring the structure-activity relationships (SAR) of natural products like this compound. These in silico methods allow for the rapid and efficient characterization of molecular interactions and the prediction of biological activities, thereby guiding the development of more potent and selective analog compounds. By creating simplified models of complex biological systems, computational approaches can elucidate the structural features crucial for a molecule's function.
Molecular Docking for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein target. This method is instrumental in understanding the binding mode and affinity of a ligand, providing critical insights into the molecular recognition process that precedes a biological effect.
While specific molecular docking studies exclusively on this compound are not extensively detailed in publicly available literature, research on closely related analogs, such as Corchoionoside C and other megastigmane glycosides, offers valuable insights into its probable molecular interactions. These studies often focus on enzymes like α-glucosidase and cyclooxygenase-2 (COX-2) as potential targets.
For instance, a study on the bioactive components from Myrica nagi investigated the interaction of Corchoionoside C with the COX-2 enzyme (PDB ID: 4PH9). The docking results revealed a significant binding energy, suggesting a stable interaction within the enzyme's active site. Similarly, another study focusing on inhibitors of the NS2B-NS3 protease of the Dengue virus (PDB Code: 2FOM) identified Corchoionoside C as a potent inhibitor. The analysis highlighted key hydrogen bond interactions between the hydroxyl groups of the ligand and the catalytic triad (B1167595) residues (His-51, Asp-75, and Ser-135) of the protease.
These findings for Corchoionoside C allow for the formulation of a hypothesis regarding this compound's interaction with similar targets. Given their structural similarities, it is plausible that the glycosidic and hydroxyl moieties of this compound play a crucial role in forming hydrogen bonds within the active sites of target enzymes, such as α-glucosidase. The aglycone part of the molecule likely contributes to hydrophobic interactions, further stabilizing the ligand-protein complex.
Table 1: Illustrative Molecular Docking Results for Corchoionoside Analogs against Various Protein Targets
| Compound | Protein Target | PDB ID | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |
| Corchoionoside C | Cyclooxygenase-2 (COX-2) | 4PH9 | -4.94 | Not Specified | |
| Corchoionoside C | NS2B-NS3 Protease (DENV-2) | 2FOM | -10.50 | Ser-135 | |
| Related Megastigmane Glycosides | α-glucosidase | Not Specified | Negative Binding Energies | Not Specified |
This table is generated based on available data for analogs to illustrate potential interactions. The binding energies and interacting residues are indicative of the types of interactions that could be expected for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical expressions that correlate the chemical structure of a series of compounds with their biological activity. By quantifying physicochemical properties or theoretical molecular descriptors, QSAR analysis helps in predicting the activity of novel compounds and optimizing the structure of existing ones to enhance their biological effects.
Specific QSAR models for this compound and its direct analogs have not been detailed in the available scientific literature. However, the principles of QSAR can be applied to understand which structural features of this compound are most influential for its biological activity. A typical QSAR study involves calculating a range of molecular descriptors for a set of analogous compounds and their corresponding measured activities (e.g., IC50 values). These descriptors can be categorized as constitutional, topological, physicochemical, geometrical, or quantum-chemical.
For a hypothetical series of this compound analogs targeting α-glucosidase, a QSAR model could be developed. This would involve synthesizing or isolating a series of analogs with variations in their structure—for example, altering the substituents on the cyclohexene (B86901) ring or modifying the glycosidic moiety. The α-glucosidase inhibitory activity of each analog would then be determined experimentally.
A statistical method, such as multiple linear regression (MLR), would then be used to build a model. The resulting QSAR equation might look something like this (note: this is a hypothetical example):
pIC₅₀ = β₀ + β₁(logP) + β₂(TPSA) + β₃(nRotB) + ...
Where:
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.
logP represents the hydrophobicity of the molecule.
TPSA (Topological Polar Surface Area) relates to the molecule's polarity and ability to form hydrogen bonds.
nRotB (Number of Rotatable Bonds) describes the molecule's conformational flexibility.
β values are the regression coefficients determined by the statistical analysis.
The model's statistical significance and predictive power would be rigorously validated using techniques like cross-validation and external validation on a test set of compounds. Such a model would allow researchers to predict the α-glucosidase inhibitory activity of new, unsynthesized this compound analogs, thereby prioritizing the most promising candidates for synthesis and testing.
Table 2: Hypothetical Data Set for a QSAR Study of this compound Analogs
| Analog | Modification | logP | TPSA (Ų) | nRotB | Experimental pIC₅₀ | Predicted pIC₅₀ |
| This compound | Parent Compound | -0.95 | 137.2 | 5 | 4.50 | 4.52 |
| Analog 1 | R1 = -OH | -1.20 | 157.4 | 5 | 4.75 | 4.71 |
| Analog 2 | R2 = -CH₃ | -0.50 | 137.2 | 5 | 4.30 | 4.35 |
| Analog 3 | Glycoside = Glucose | -0.95 | 137.2 | 5 | 4.50 | 4.48 |
| Analog 4 | Glycoside = Rhamnose | -0.90 | 127.0 | 5 | 4.20 | 4.25 |
This table is purely illustrative to demonstrate the type of data used in a QSAR study. The values are not derived from actual experimental results.
This computational approach provides a powerful framework for the systematic exploration and optimization of the biological activities of this compound and its derivatives.
Advanced Research Methodologies for Corchoionoside a Studies
Metabolomics and Chemotaxonomic Profiling
Metabolomics and chemotaxonomy are powerful tools for the comprehensive analysis of small molecules in biological systems and their use in classifying organisms. These approaches are crucial for identifying Corchoionoside A in complex plant matrices and understanding its distribution across different plant families.
Identification in Complex Plant Extracts
The identification of specific phytochemicals within a plant extract, which can contain hundreds to thousands of compounds, presents a significant analytical challenge. nih.gov Advanced analytical techniques are essential for the accurate detection and characterization of molecules like this compound. The process typically involves meticulous sample preparation to ensure the stability of metabolites, followed by analysis using high-resolution instrumentation. creative-proteomics.comresearchgate.net
Modern analytical platforms, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are instrumental in the analysis of plant extracts. nih.gov For instance, the aerial parts of Campanula pelviformis Lam., a plant endemic to Crete, were subjected to fractionation and subsequent analysis by semipreparative High-Performance Liquid Chromatography (HPLC) to isolate this compound. mdpi.com This process allowed for the successful identification and purification of the compound from a complex mixture. mdpi.com
The general workflow for identifying compounds like this compound in plant extracts involves several key steps, as outlined in the table below.
| Step | Description | Key Techniques |
| Sample Collection & Preparation | Plant material is carefully collected, and metabolites are extracted using appropriate solvents. Rapid quenching is often employed to halt metabolic processes. researchgate.net | Solvent extraction, grinding, filtration, centrifugation creative-proteomics.comresearchgate.net |
| Chromatographic Separation | The complex extract is separated into its individual components. | High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC) mdpi.comstuartxchange.org |
| Detection & Identification | Separated compounds are detected and identified based on their physicochemical properties. | Mass Spectrometry (MS), Tandem Mass Spectrometry (MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy nih.gov |
| Data Analysis | Sophisticated software is used to process the large datasets generated and to identify and quantify the compounds of interest. | Multivariate data analysis, comparison with spectral libraries and reference standards. mdpi.com |
Correlation with Plant Families
Chemotaxonomy utilizes the chemical constituents of plants to establish taxonomic relationships. mdpi.com The presence or absence of specific compounds, like this compound, can serve as a chemical marker to classify and differentiate plant species and families. mdpi.com
This compound has been identified in plants from different families. It was isolated from Campanula pelviformis, which belongs to the Campanulaceae family. mdpi.com Research suggests that certain compounds can be used as chemotaxonomic markers within this family. mdpi.comresearchgate.net For example, the polyacetylene lobetyolin (B1206583) is considered a potential chemotaxonomic marker for the genus Campanula. mdpi.com The co-occurrence of this compound with such markers in Campanula pelviformis provides valuable data for the chemotaxonomic profile of this genus. mdpi.com
The compound has also been found in Eremurus persicus, a member of the Xanthorrhoeaceae family. phytojournal.com The table below summarizes the known plant sources of this compound and their respective families.
| Compound | Plant Source | Plant Family |
| This compound | Campanula pelviformis | Campanulaceae |
| Eremurus persicus | Xanthorrhoeaceae |
The distribution of this compound across these distinct plant families suggests that while it may have some chemotaxonomic significance at the genus or species level, its broader distribution pattern requires further investigation to be established as a definitive marker for larger taxonomic groups.
In Vitro Cellular Models for Mechanism of Action Studies
In vitro cellular models are indispensable tools in modern biological research, providing a controlled environment to investigate the molecular mechanisms through which a compound exerts its effects. mdpi.com For this compound, such models would be crucial for elucidating its cellular pathway interactions and for identifying its specific molecular targets.
Cellular Pathway Investigations (e.g., Signal Transduction)
Signal transduction is the process by which a cell converts an external signal into a specific response. ebsco.comalbert.io It involves a cascade of molecular events, often orchestrated by signaling pathways. libretexts.org Investigating how a compound like this compound modulates these pathways can provide deep insights into its mechanism of action. mdpi.com
A typical approach to studying the effect of a compound on cellular pathways involves treating cultured cells with the compound and observing the subsequent changes in the activity of specific proteins, such as kinases, or the levels of second messengers. libretexts.org Techniques like Western blotting, ELISA, and reporter gene assays are commonly employed. nih.gov While the related compound, Corchoionoside C, has been shown to inhibit histamine (B1213489) release from rat peritoneal exudate cells, specific studies detailing the effects of this compound on intracellular signal transduction pathways are not extensively available in the current scientific literature. medchemexpress.com
The table below outlines a general approach for investigating the impact of a compound on a specific signaling pathway.
| Step | Description | Example Techniques |
| Cell Model Selection | Choose a relevant cell line that expresses the pathway of interest. | Cancer cell lines (e.g., for studying anti-proliferative effects), immune cells (e.g., for studying anti-inflammatory effects). mdpi.com |
| Compound Treatment | Expose the cells to varying concentrations of the compound. | Dose-response and time-course experiments. |
| Pathway Analysis | Measure the activity of key components of the signaling pathway. | Western blotting for protein phosphorylation, qPCR for gene expression changes, measurement of second messenger levels (e.g., cAMP, Ca2+). libretexts.orgnih.gov |
| Data Interpretation | Analyze the results to determine how the compound modulates the pathway. | Identification of upstream and downstream effects, determination of inhibitory or activatory action. |
Target Identification and Validation
Identifying the specific molecular target(s) of a bioactive compound is a critical step in drug discovery and chemical biology. nih.gov This process involves pinpointing the protein or other macromolecule with which the compound directly interacts to produce its biological effect. nih.gov
A variety of methods can be employed for target identification, including affinity chromatography, where a modified version of the compound is used to "pull out" its binding partners from a cell lysate. ufl.edu Other approaches include genetic methods, such as RNAi screening, and computational approaches that predict potential targets based on the compound's structure. nih.gov
Once a potential target is identified, it must be validated to confirm that it is indeed responsible for the compound's observed activity. ufl.edu This can involve techniques like gene knockout or knockdown to see if removing the target abolishes the compound's effect, or in vitro binding assays to confirm a direct interaction. nih.goveditco.bio Currently, there is a lack of published research specifically detailing the molecular target identification and validation for this compound.
The table below summarizes common methodologies used in target identification and validation.
| Methodology | Description |
| Affinity-Based Methods | The compound is immobilized on a solid support and used as "bait" to capture its binding proteins from a cell extract. |
| Expression-Based Methods | Changes in gene or protein expression profiles in cells treated with the compound are analyzed to infer potential targets or affected pathways. |
| Genetic Methods | The effect of the compound is tested in cells where specific genes have been knocked out or silenced to identify genes essential for the compound's activity. |
| Computational Methods | Computer-based simulations and database searches are used to predict potential binding targets based on the compound's chemical structure. |
Future Research Directions and Academic Applications of Corchoionoside a
Elucidation of Comprehensive Molecular Mechanisms Underlying Bioactivities
The primary bioactivity attributed to Corchoionoside A is its ability to inhibit histamine (B1213489) release from rat peritoneal exudate cells, an effect observed in response to antigen-antibody reactions. nih.govcolab.ws Histamine is a critical mediator in allergic reactions, and its inhibition points to the anti-allergic potential of this compound. ox.ac.uk However, the precise molecular pathways through which this compound exerts this effect are yet to be fully elucidated.
Future research should prioritize a deep dive into the molecular cascade affected by this compound. For instance, studies on the closely related Corchoionoside C have revealed that its anti-inflammatory effects are mediated through the modulation of intracellular calcium signaling and the suppression of the NF-κB pathway. vulcanchem.com Given the structural similarity between these compounds, it is plausible that this compound may share these or similar mechanisms of action.
Key Research Questions:
Does this compound influence intracellular calcium ion concentrations in mast cells, thereby preventing degranulation and histamine release?
Does this compound interact with key proteins in the NF-κB signaling pathway, such as IKK or NF-κB p65, to suppress the transcription of pro-inflammatory genes? nih.govijbs.com
Beyond histamine release, what other cellular processes are modulated by this compound?
Answering these questions will provide a more complete picture of this compound's mechanism of action and its potential as a lead compound for the development of novel anti-inflammatory and anti-allergic therapies.
Investigation of Synergistic Effects with Other Phytochemicals
Corchorus olitorius is a rich source of various bioactive compounds, including other ionone (B8125255) glucosides (Corchoionoside B and C), flavonol glucosides (astragalin and isoquercitrin), coumarin (B35378) glucosides (scopolin and cichoriine), and chlorogenic acid. nih.govnih.gov In nature, these compounds exist in a complex mixture, and their combined effects may be greater than the sum of their individual activities—a phenomenon known as synergism. nih.gov
Potential Synergistic Combinations for Investigation:
| Compound | Potential Combined Effect with this compound |
|---|---|
| Quercetin | Enhanced anti-inflammatory and antioxidant activity |
| Chlorogenic acid | Broad-spectrum anti-inflammatory and metabolic benefits |
These studies could pave the way for a more holistic understanding of the medicinal properties of Corchorus olitorius and the development of effective, multi-component therapies. acs.org
Expanding the Chemical Diversity of this compound Analogs
The development of synthetic analogs of natural products is a cornerstone of medicinal chemistry, allowing for the optimization of bioactivity, improvement of pharmacokinetic properties, and exploration of structure-activity relationships (SAR). researchgate.netcapes.gov.br To date, there has been limited research into the synthesis of this compound analogs.
Future research efforts should be directed towards the chemical synthesis of this compound and the creation of a library of its analogs. By systematically modifying the functional groups on the ionone ring, the glycosidic linkage, and the sugar moiety, researchers can probe the specific structural features essential for its bioactivity. This approach could lead to the identification of novel derivatives with enhanced potency and selectivity.
Strategic Modifications for Analog Synthesis:
Alteration of substituent groups on the ionone core.
Synthesis of analogs with different sugar moieties to assess the role of the glucoside in bioactivity.
Modification of the stereochemistry at chiral centers to understand its impact on receptor binding and efficacy.
Such synthetic endeavors will not only deepen our understanding of this compound's mechanism of action but also provide a platform for the development of new and improved therapeutic agents. beilstein-journals.orgfrontiersin.org
Development of Robust Biosynthetic Production Strategies
While this compound is naturally found in Corchorus olitorius, its concentration may vary depending on environmental conditions and plant genetics. acs.org For sustainable and scalable production, the elucidation of its biosynthetic pathway is crucial. The biosynthesis of the related Corchoionoside C aglycon is known to proceed via the mevalonate (B85504) pathway, which is common for sesquiterpenoids. vulcanchem.com This process involves the cyclization of farnesyl pyrophosphate followed by oxidation and glycosylation steps.
It is highly probable that this compound is synthesized through a similar pathway. Future research should focus on identifying the specific enzymes—such as synthases, hydroxylases, and glycosyltransferases—involved in the biosynthesis of this compound. mdpi.com Understanding this pathway would enable the development of biotechnological production platforms, such as engineered microorganisms or plant cell cultures, for a consistent and high-yield supply of the compound.
Key Steps for Elucidating Biosynthesis:
Transcriptome analysis of Corchorus olitorius to identify candidate genes involved in terpenoid and glycoside synthesis.
In vitro characterization of recombinant enzymes to confirm their specific roles in the pathway.
Metabolic engineering of a host organism (e.g., Saccharomyces cerevisiae or Escherichia coli) to reconstruct the biosynthetic pathway for heterologous production.
These strategies would not only secure a sustainable source of this compound for further research and development but also open up possibilities for producing novel analogs through biocatalysis.
Potential as a Biochemical Probe in Cellular Research
A biochemical probe is a small molecule used to study biological systems and modulate the function of a specific protein or pathway. ekb.eg Given its specific inhibitory effect on histamine release, this compound has the potential to be developed into a valuable biochemical probe for studying the mechanisms of mast cell degranulation and allergic responses.
To be utilized as a probe, this compound could be chemically modified to incorporate a reporter tag, such as a fluorescent group or a biotin (B1667282) moiety, without compromising its bioactivity. ijbs.comkent.ac.uk Such tagged analogs would allow for the visualization of the compound's subcellular localization and the identification of its direct molecular targets through techniques like affinity chromatography and mass spectrometry.
Applications as a Biochemical Probe:
Target Identification: Identifying the specific receptors or enzymes that this compound binds to in mast cells.
Pathway Analysis: Tracing the signaling pathways affected by this compound binding, providing insights into the regulation of histamine release.
Competitive Binding Assays: Using a tagged this compound probe to screen for other small molecules that bind to the same target.
The development of this compound into a biochemical probe would provide a powerful tool for fundamental research in immunology and cell biology, contributing to a deeper understanding of the molecular underpinnings of allergic diseases.
Q & A
Basic Research Questions
Q. What are the established methods for isolating and purifying Corchoionoside A from natural sources, and how can researchers optimize yield and purity?
- Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol), followed by chromatographic techniques like column chromatography (silica gel, reverse-phase) or HPLC for purification. Optimization requires systematic testing of solvent polarity, temperature, and gradient elution protocols. Purity validation should combine NMR, mass spectrometry, and HPLC-UV .
- Key Data: Yield percentages vary by source (e.g., 0.02–0.05% dry weight in Cordyceps militaris). Purity >95% is achievable via iterative column runs .
Q. How is the structural elucidation of this compound validated, and what analytical techniques are critical for confirming its stereochemistry?
- Methodological Answer: Use a combination of 1D/2D NMR (COSY, HSQC, HMBC) to assign proton and carbon signals. X-ray crystallography or computational modeling (e.g., DFT calculations) resolves stereochemistry. Cross-validate with high-resolution mass spectrometry (HR-MS) .
Q. What in vitro assays are commonly used to assess this compound’s bioactivity, and how should researchers control for assay variability?
- Methodological Answer: Standard assays include cytotoxicity (MTT), anti-inflammatory (NO inhibition in macrophages), and antioxidant (DPPH/ABTS radical scavenging). Control for variability by normalizing cell passage numbers, using reference compounds (e.g., doxorubicin for cytotoxicity), and triplicate runs with statistical validation (p < 0.05) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer: Conduct a systematic review (PRISMA guidelines) to compare experimental variables:
- Dosage ranges : Bioactivity thresholds may differ (e.g., IC50 from 10 μM to 50 μM).
- Cell lines : Sensitivity varies (e.g., HeLa vs. RAW 264.7 macrophages).
- Solvent effects : DMSO concentration impacts cell viability.
- Recommendation: Meta-analysis with subgroup analysis to identify confounding factors .
Q. What strategies are effective for designing in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?
- Methodological Answer:
- Animal models : Use rodents for preliminary ADME (absorption, distribution, metabolism, excretion) profiling.
- Dose escalation : Start at 10 mg/kg, monitor organ toxicity via histopathology and serum biomarkers (ALT, AST).
- Analytical validation : LC-MS/MS for plasma concentration curves; apply compartmental modeling (e.g., non-linear mixed effects) .
Q. How can researchers address challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer:
- Synthetic routes : Opt for semi-synthesis from natural precursors or total synthesis using glycosylation strategies (e.g., Koenigs-Knorr reaction).
- SAR variables : Modify sugar moieties or aglycone regions. Validate purity at each step via TLC and HPLC.
- Activity testing : Prioritize derivatives with >80% yield and conduct parallel bioassays to isolate key functional groups .
Q. What computational tools are suitable for predicting this compound’s molecular targets and mechanisms of action?
- Methodological Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB).
- Network pharmacology : Construct protein-protein interaction networks via STRING or Cytoscape.
- Validation : Confirm predictions with siRNA knockdown or Western blotting for downstream targets .
Methodological Frameworks
- For experimental design : Apply the P-E/I-C-O framework (Population-Exposure/Intervention-Comparison-Outcome) to define variables and controls .
- For data conflicts : Follow Cochrane guidelines for systematic reviews, emphasizing risk-of-bias assessment (ROB 2.0 tool) .
- For synthesis optimization : Use factorial design experiments (e.g., Box-Behnken) to test multiple variables efficiently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
